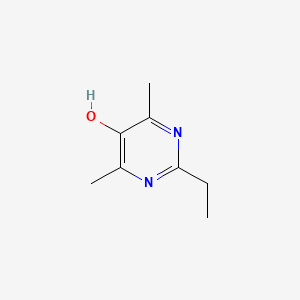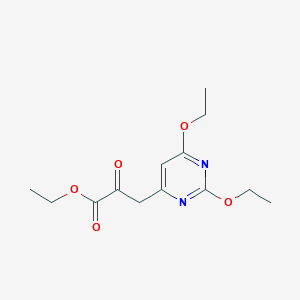
4-amino-N-(4-chlorophthalazin-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(4-chlorophthalazin-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C14H11ClN4O2S and a molecular weight of 334.78 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4-amino-N-(4-chlorophthalazin-1-yl)benzenesulfonamide involves several steps. One common method includes the reaction of 4-chlorophthalazin-1-amine with 4-aminobenzenesulfonamide under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, alternative solvents, and improved reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
4-amino-N-(4-chlorophthalazin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction rates and yields.
Aplicaciones Científicas De Investigación
4-amino-N-(4-chlorophthalazin-1-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-amino-N-(4-chlorophthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit dihydropteroate synthetase, an enzyme involved in folate synthesis, thereby exhibiting antimicrobial activity .
Comparación Con Compuestos Similares
4-amino-N-(4-chlorophthalazin-1-yl)benzenesulfonamide can be compared with other similar compounds, such as:
Sulfachlorpyridazine: This compound also contains a sulfonamide group and exhibits antimicrobial properties.
Sulfamerazine: Another sulfonamide compound known for its antibacterial activity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications in scientific research and industry.
Propiedades
Número CAS |
16352-00-4 |
|---|---|
Fórmula molecular |
C14H11ClN4O2S |
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
4-amino-N-(4-chlorophthalazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H11ClN4O2S/c15-13-11-3-1-2-4-12(11)14(18-17-13)19-22(20,21)10-7-5-9(16)6-8-10/h1-8H,16H2,(H,18,19) |
Clave InChI |
SDEJTVYIXIAAEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN=C2Cl)NS(=O)(=O)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923534.png)
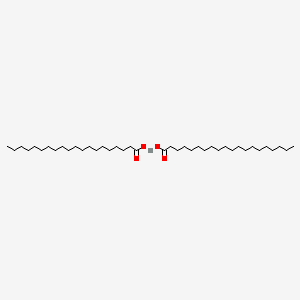

![N-Butyl-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12923553.png)
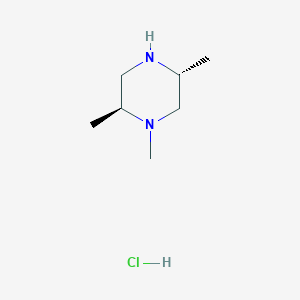

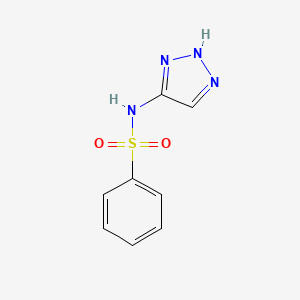
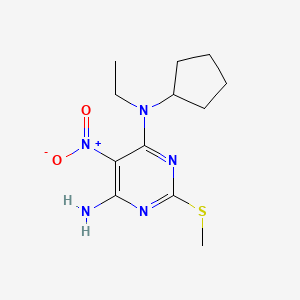


![4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline](/img/structure/B12923602.png)
